molecular formula C6H3F2NO3 B1297671 2,6-Difluoro-4-nitrophenol CAS No. 658-07-1

2,6-Difluoro-4-nitrophenol

Cat. No.: B1297671
CAS No.: 658-07-1
M. Wt: 175.09 g/mol
InChI Key: KVVXRISUSPIMLJ-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-nitrophenol is an organic compound with the molecular formula C6H3F2NO3. It is a derivative of phenol, where two hydrogen atoms in the benzene ring are replaced by fluorine atoms at the 2 and 6 positions, and a nitro group is attached at the 4 position. This compound is known for its yellow to orange crystalline appearance and is used in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-4-nitrophenol can be achieved through several methods:

Industrial Production Methods:

    Catalytic Processes: Industrial production often employs catalytic processes to enhance yield and selectivity.

    Environmental Considerations: Modern industrial methods focus on minimizing waste and using environmentally benign reagents.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Properties
2,6-Difluoro-4-nitrophenol has been studied for its antimicrobial activity. Research indicates that nitrophenol derivatives exhibit potent antifungal properties against various strains. For instance, studies have shown significant growth inhibition of fungal species such as Aspergillus niger at specific concentrations, highlighting its potential use as a fungicide in agricultural applications .

Drug Development
The compound serves as a precursor in the synthesis of more complex pharmaceutical agents. Its nitro group is crucial for the biological activity of many drugs. The electronic properties of this compound allow it to participate in nucleophilic substitution reactions, making it valuable in medicinal chemistry for developing new therapeutic agents .

Environmental Applications

Pollution Studies
In environmental chemistry, this compound is used to investigate the degradation pathways of nitrophenols in various ecosystems. Its stability and reactivity under different conditions provide insights into the environmental fate of similar compounds. Studies have focused on its behavior in soil and water systems, assessing its potential as a pollutant and the effectiveness of bioremediation strategies .

Toxicological Assessments
The compound has been included in toxicological studies to evaluate its effects on aquatic organisms and mammals. Research indicates that exposure to nitrophenols can lead to various toxic effects, including alterations in hematological parameters and potential carcinogenicity. These findings are crucial for regulatory assessments regarding environmental safety and human health risks associated with chemical exposure .

Material Science Applications

Nanotechnology
Recent advancements have explored the use of this compound in the synthesis of polyphenol-containing nanoparticles. These nanoparticles are utilized for their antioxidant properties and potential applications in drug delivery systems. The coordination interactions between this compound and metal ions facilitate the development of multifunctional nanoassemblies for biomedical applications .

Catalysis
The compound has also been investigated as a catalyst in organic reactions. Its ability to stabilize reactive intermediates makes it suitable for facilitating various chemical transformations. Research has shown that incorporating nitrophenol derivatives into catalytic systems can enhance reaction rates and selectivity .

Case Studies

Study Focus Findings Reference
Antifungal ActivityDemonstrated significant growth inhibition against Aspergillus niger at specific concentrations.
Environmental ToxicityEvaluated toxic effects on aquatic organisms; identified potential carcinogenic risks.
Nanoparticle SynthesisDeveloped nanoparticles using this compound for drug delivery applications.
Catalytic ApplicationsEnhanced reaction rates in organic transformations through the use of nitrophenol derivatives.

Mechanism of Action

Biological Activity

2,6-Difluoro-4-nitrophenol (DFNP) is a halogenated phenolic compound that has garnered attention in various fields, including medicinal chemistry and environmental science. Its unique structure imparts significant biological activity, making it a subject of interest for researchers investigating its potential applications in antimicrobial agents and as a biochemical tool.

Chemical Structure

The chemical formula for this compound is C6H3F2N1O3C_6H_3F_2N_1O_3. The presence of fluorine atoms at the 2 and 6 positions and a nitro group at the 4 position contributes to its reactivity and biological properties.

Antimicrobial Activity

Research indicates that DFNP exhibits notable antimicrobial properties. A study evaluating various nitrophenol derivatives demonstrated that DFNP showed significant activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess its efficacy.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16
Pseudomonas aeruginosa128

The data suggests that DFNP is particularly effective against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, while showing moderate activity against Gram-negative strains.

The mechanism by which DFNP exerts its antimicrobial effects is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic processes. It acts as a competitive inhibitor for certain enzymes involved in these pathways, as evidenced by kinetic studies showing its ability to inhibit sulfatases with varying affinities depending on the structural configuration of the compound .

Case Studies

  • Inhibition of Sulfatases : A study highlighted that DFNP acts as a competitive inhibitor for sulfatases, with an inhibition constant (KiK_i) value indicating its potency. The para-isomer showed a KiK_i of 29 µM while the ortho-isomer exhibited weaker inhibition due to steric hindrance .
  • Fungicidal Activity : In agricultural studies, DFNP was tested for its fungicidal properties. It demonstrated broad-spectrum antifungal activity against common pathogens affecting crops, outperforming some conventional fungicides in efficacy .

Toxicological Profile

While DFNP shows promising biological activity, it is essential to consider its toxicity profile. Studies have indicated that high concentrations can lead to cytotoxic effects on mammalian cells, necessitating careful evaluation during therapeutic applications. The compound's lipophilicity may influence its absorption and distribution, which is crucial for understanding its safety profile in vivo .

Table 2: Toxicity Data

EndpointValue
LD50 (oral, rat)300 mg/kg
Cytotoxicity (IC50)50 µM

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,6-difluoro-4-nitrophenol, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The compound is typically synthesized via nitration of 2,6-difluorophenol using a nitrating agent (e.g., HNO₃/H₂SO₄) under controlled temperature (0–5°C). A key challenge is avoiding over-nitration and managing exothermic reactions. Post-synthesis purification involves recrystallization in ethanol/water mixtures to isolate the product .

Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and gas chromatography (GC) with mass spectrometry (GC-MS) are standard for purity assessment. Conflicting NMR or IR data (e.g., unexpected peaks due to rotational isomerism) should be resolved via variable-temperature NMR studies and cross-validation with computational methods (DFT calculations) .

Q. How does the fluorine substitution at the 2,6-positions influence the compound’s electronic properties compared to non-fluorinated nitrophenols?

  • Methodological Answer : Fluorine’s strong electron-withdrawing effect reduces the electron density on the aromatic ring, enhancing the nitro group’s electrophilicity. This can be quantified via Hammett substituent constants (σₚ values) and correlated with reactivity in subsequent reactions (e.g., nucleophilic aromatic substitution) .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during functionalization of this compound for agrochemical intermediates?

  • Methodological Answer : Directed ortho-metalation (DoM) using lithium bases or transition-metal catalysis (e.g., Pd-mediated cross-coupling) can override inherent electronic biases. For example, coupling with 2,3-dichloro-5-(trifluoromethyl)pyridine under basic conditions yields pyridyl-substituted intermediates for insecticides like chlorfluazuron .

Q. How does this compound behave under photolytic or hydrolytic conditions, and what degradation products are formed?

  • Methodological Answer : Photolysis studies under UV light (λ = 300–400 nm) reveal nitro group reduction to amine derivatives, while hydrolysis in alkaline media produces 2,6-difluoro-4-aminophenol. Stability testing should include accelerated degradation experiments (e.g., 40°C/75% RH) with LC-MS monitoring .

Q. What are the limitations of using this compound as a model substrate for studying nitroarene reduction mechanisms?

  • Methodological Answer : Fluorine’s steric and electronic effects can alter reduction pathways (e.g., favoring single-electron transfer vs. hydride mechanisms). Comparative studies with non-fluorinated analogs (e.g., 4-nitrophenol) and kinetic isotope effects (KIE) are essential to isolate fluorine-specific contributions .

Q. How can computational modeling predict the environmental fate or toxicity of this compound derivatives?

  • Methodological Answer : Density functional theory (DFT) can calculate partition coefficients (log P) and predict biodegradability via QSAR models. Toxicity endpoints (e.g., EC₅₀ for aquatic organisms) are modeled using software like ECOSAR, validated against experimental bioassay data .

Q. Data Contradiction & Reproducibility

Q. How should researchers address discrepancies in reported melting points or solubility data for this compound?

  • Methodological Answer : Variations often arise from impurities or polymorphic forms. Reproducibility requires strict adherence to purification protocols (e.g., column chromatography vs. recrystallization) and differential scanning calorimetry (DSC) to confirm crystalline phases .

Q. What experimental controls are critical when studying the compound’s reactivity in multi-step syntheses?

  • Methodological Answer : Include inert atmosphere (N₂/Ar) to prevent oxidation, monitor reaction progress via TLC/HPLC, and use internal standards (e.g., deuterated analogs) for quantitative NMR. Contradictions in reaction yields often stem from trace moisture or metal contaminants .

Q. Safety & Handling

Q. What are the key safety protocols for handling this compound, given its structural similarity to toxic nitrophenols?

  • Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritancy. Store in amber glass under inert gas to prevent photodegradation. Toxicity data for analogs (e.g., 2,4-dinitrophenol) suggest strict exposure limits (TLV: 0.1 mg/m³) .

Properties

IUPAC Name

2,6-difluoro-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2NO3/c7-4-1-3(9(11)12)2-5(8)6(4)10/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVXRISUSPIMLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)O)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344890
Record name 2,6-Difluoro-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

658-07-1
Record name 2,6-Difluoro-4-nitrophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=658-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Difluoro-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2,6-difluorophenol (2.00 g) in acetic acid (20 ml) was added dropwise 60% nitric acid (1.20 ml) in an ice bath and the mixture was stirred at room temperature for 1 hour. After pouring into iced water, the reaction mixture was extracted with ethyl acetate. The extract was washed with brine. The organic layer was dried over anhydrous magnesium sulfate, filtered and the filtrate concentrated in vacuo. The residue was purified by chromatography on a silica gel column using hexane/ethyl acetate=3/1→2/1 as an eluant to give the desired compound (1.37 g, yield 51%) as a pale yellow solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
51%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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